2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid
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Overview
Description
2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of nitro, dioxo, and benzoic acid groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
The synthesis of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and benzoic acid groups. The reaction conditions typically involve the use of solvents like benzene and petroleum ether for recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dioxo groups can participate in reduction reactions to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrazine, ethylenediamine, and various aldehydes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by undergoing reduction in the presence of nitroreductase enzymes, which are overexpressed in hypoxic tumor cells . This reduction leads to a change in fluorescence, allowing for imaging and detection of hypoxic conditions.
Comparison with Similar Compounds
Similar compounds to 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID include:
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds also contain amino and nitro groups and are used in photoinitiating systems.
Nitronaphthalimide derivatives: These are used as fluorescent probes for imaging hypoxia in cancer cells.
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds are used in the synthesis of chemosensors and other functional materials.
The uniqueness of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H15N3O7 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34) |
InChI Key |
XUXPKXYBGQUEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Origin of Product |
United States |
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